molecular formula C8H9N3O2 B12989957 N-Cyclopropyl-4-nitropyridin-3-amine

N-Cyclopropyl-4-nitropyridin-3-amine

Cat. No.: B12989957
M. Wt: 179.18 g/mol
InChI Key: RTBBAKDPGVHOQD-UHFFFAOYSA-N
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Description

Significance within Pyridine (B92270) Chemistry and Nitrogen Heterocycles

Pyridine and its derivatives are fundamental scaffolds in medicinal chemistry, with a significant percentage of FDA-approved drugs containing this nitrogen heterocycle. chemicalbook.com The pyridine ring system is a "privileged structural motif" due to its ability to engage in various biological interactions and its synthetic versatility. chemicalbook.com

Nitropyridines, a subclass of pyridine derivatives, are particularly important as synthetic precursors. synchem.com The nitro group is a strong electron-withdrawing group, which activates the pyridine ring for nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups. google.comntnu.no This reactivity is crucial for building molecular complexity. Furthermore, the nitro group can be readily reduced to an amino group, providing another avenue for derivatization. pipzine-chem.com

Overview of Research Trajectories for N-Cyclopropyl-4-nitropyridin-3-amine and its Related Compounds

Research involving this compound has primarily focused on its role as a key intermediate in the synthesis of biologically active molecules. For instance, it has been utilized in the preparation of 1-pyrazolyl, 5-, 6-disubstituted indazole derivatives which are being investigated as LRRK2 kinase inhibitors for the potential treatment of Parkinson's disease. google.com

Another significant research trajectory is its use in the development of antiviral agents. Specifically, it is a building block in the synthesis of indole (B1671886) derivatives that have shown potential as inhibitors of the respiratory syncytial virus (RSV). googleapis.com The synthesis of the target antiviral compounds often involves the reduction of the nitro group on the this compound intermediate, followed by further chemical transformations. googleapis.com

The compound is commercially available from chemical suppliers as a building block for medicinal chemistry, underscoring its utility in drug discovery programs. synchem.com

Historical Context of Nitropyridine and Cyclopropylamine (B47189) Moieties in Academic Inquiry

The study of nitropyridines has a long history, with early research focusing on their synthesis and basic reactivity. chemenu.com Over time, their importance as versatile intermediates in organic synthesis became apparent, leading to the development of various methods for their preparation. google.com The strategic placement of the nitro group allows for regioselective functionalization of the pyridine ring, a critical aspect of modern synthetic chemistry. ntnu.no

The cyclopropyl (B3062369) group, once considered a niche curiosity, has emerged as a highly valuable substituent in drug design. pipzine-chem.com Its incorporation into drug molecules can lead to improvements in potency, metabolic stability, and other pharmacokinetic properties. pipzine-chem.comsmolecule.com The rigid, three-dimensional nature of the cyclopropyl ring can help to lock a molecule into a bioactive conformation and provide novel interactions with biological targets. The synthesis of cyclopropylamines has been an active area of research, with numerous methods developed to access these important building blocks. google.com The combination of the well-established chemistry of nitropyridines with the beneficial properties of the cyclopropylamine moiety has logically led to the exploration of compounds like this compound in the quest for new and improved therapeutics.

Chemical Data

Below are tables detailing the properties and identification of this compound.

Table 1: Compound Identification

Identifier Value
Compound Name This compound
CAS Number 380605-28-7
Molecular Formula C₈H₉N₃O₂

| Molecular Weight | 179.18 g/mol |

Table 2: Spectroscopic Data

Type Data

| ¹H NMR (400 MHz, DMSO-d₆) | δ 9.0 (s, 1H), 8.38 (d, J=6.8 Hz, 1H), 8.25 (s, 1H), 7.26 (d, J=6.8 Hz, 1H), 2.67-2.63 (m, 1H), 0.89-0.85 (m, 2H), 0.68-0.64 (m, 2H) google.com |

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H9N3O2

Molecular Weight

179.18 g/mol

IUPAC Name

N-cyclopropyl-4-nitropyridin-3-amine

InChI

InChI=1S/C8H9N3O2/c12-11(13)8-3-4-9-5-7(8)10-6-1-2-6/h3-6,10H,1-2H2

InChI Key

RTBBAKDPGVHOQD-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC2=C(C=CN=C2)[N+](=O)[O-]

Origin of Product

United States

Advanced Synthetic Methodologies for N Cyclopropyl 4 Nitropyridin 3 Amine and Its Analogues

Strategic Nucleophilic Substitution Reactions in Pyridine (B92270) Frameworks

The core of the synthesis involves the reaction of a nucleophile with an activated pyridine ring, a cornerstone reaction in heterocyclic chemistry.

The most direct route to N-Cyclopropyl-4-nitropyridin-3-amine involves the reaction of a suitable 3-halopyridine precursor, such as 3-chloro-4-nitropyridine, with cyclopropylamine (B47189). In this reaction, cyclopropylamine acts as the nucleophile, displacing the halide leaving group at the C-3 position of the pyridine ring. Similar coupling reactions are well-documented, for instance, in the synthesis of related diarylamine derivatives where a substituted 2-chloropyridine (B119429) is reacted with an aniline, often in the presence of a base like potassium carbonate. nih.gov The reaction is typically conducted in a polar aprotic solvent to facilitate the substitution process.

The feasibility of the nucleophilic aromatic substitution (SNAr) reaction is critically dependent on the presence of strong electron-withdrawing groups on the aromatic ring. numberanalytics.com In the case of this compound synthesis, the nitro group (-NO₂) at the C-4 position (para to the C-3 leaving group) plays a crucial activating role. wikipedia.orguci.edu

This activation occurs because the electron-withdrawing nitro group can stabilize the negative charge of the intermediate formed during the reaction, known as a Meisenheimer complex. wikipedia.orgyoutube.com When the cyclopropylamine nucleophile attacks the C-3 carbon, the aromaticity of the pyridine ring is temporarily broken, and a negative charge develops, which is delocalized across the ring system. The para-nitro group provides significant stabilization by accommodating this negative charge through resonance, thereby lowering the activation energy of this rate-determining step. wikipedia.orgyoutube.com This effect is most pronounced when the electron-withdrawing group is positioned ortho or para to the leaving group. wikipedia.orgmasterorganicchemistry.com Pyridine itself is inherently electron-deficient, which makes it more susceptible to nucleophilic attack than benzene (B151609), particularly at the C-2 and C-4 positions. uci.edustackexchange.com The additional activation by the nitro group makes the SNAr pathway a highly efficient method for introducing amine substituents. numberanalytics.comwikipedia.org

Precursor Chemistry and Intermediate Transformations

The successful synthesis of the target compound relies on the availability and purity of key precursors and the strategic use of intermediate chemical transformations.

The primary precursors for the synthesis are halogenated nitropyridines. A key starting material for the target compound is 3-chloro-4-nitropyridine. chemimpex.com The synthesis of such precursors often involves multiple steps. For example, a related compound, 2,4-dichloro-3-nitropyridine, can be synthesized from 4-chloro-3-nitropyridine-2-ol by reacting it with phosphorus oxychloride. google.com Another common precursor, 2-chloro-4-nitropyridine, can be prepared by the deoxygenation of 2-chloro-4-nitropyridine-1-oxide using phosphorus trichloride. chemicalbook.com The synthesis of more complex precursors, like 4-amino-2-chloro-3-nitropyridine, can be achieved via the nitration of 4-amino-2-chloropyridine (B126387) using a mixture of nitric and sulfuric acid, followed by purification to separate isomers. google.com These methods highlight the general strategies for preparing the activated electrophilic partners required for the SNAr reaction.

While direct amination is the primary route to the title compound, reductive and hydrogenation techniques are vital for creating analogues. Catalytic hydrogenation is a powerful method for reducing the nitro group on the pyridine ring to an amino group. researchgate.netyoutube.com This transformation is typically carried out using hydrogen gas and a metal catalyst such as palladium, platinum, or rhodium on a carbon support. youtube.comnih.gov The resulting aminopyridine can then be used in subsequent reactions to build more complex molecules. For instance, 2-chloro-5-nitropyridine (B43025) can be reacted with a nucleophile, and the nitro group can then be reduced to an amine, which serves as a key intermediate for further functionalization. nih.gov

This hydrogenation must be performed chemoselectively to avoid reduction of the pyridine ring itself, although complete hydrogenation to form piperidine (B6355638) derivatives is also a common strategy for generating saturated analogues. researchgate.netnih.gov Recent advancements have demonstrated the electrocatalytic hydrogenation of pyridine at ambient temperature and pressure, offering a more sustainable alternative to traditional high-pressure methods. nih.gov

Optimization of Reaction Conditions and Yields in this compound Synthesis

Optimizing the SNAr reaction is crucial for maximizing the yield and purity of this compound. Key parameters that are typically varied include the choice of solvent, base, reaction temperature, and the nature of the leaving group.

Based on analogous reactions reported in the literature, a table of representative conditions can be constructed to illustrate the principles of optimization.

Leaving Group (on Precursor)NucleophileSolventBaseTemperature (°C)Typical Outcome/Rationale
-ClCyclopropylamineDMSOK₂CO₃80-120Good combination for SNAr; DMSO is a polar aprotic solvent that accelerates the reaction. K₂CO₃ is a common, effective base. nih.gov
-ClCyclopropylaminet-BuOHK₂CO₃120-160 (Microwave)Microwave heating can significantly reduce reaction times. nih.gov
-ClCyclopropylamineDichloromethaneTriethylamine-10 to 25Lower temperatures can be used for highly reactive precursors or to improve selectivity, often with a stronger organic base. google.com
-FCyclopropylamineDMSONone or Mild BaseRoom Temp to 80Fluorine is often the best leaving group in SNAr reactions due to its high electronegativity, which strongly polarizes the C-F bond, making the carbon more electrophilic. This can lead to faster reactions under milder conditions. wikipedia.orgmasterorganicchemistry.com

The choice of leaving group is particularly important. In SNAr reactions, the rate-determining step is the nucleophilic attack, not the cleavage of the carbon-halogen bond. wikipedia.orgnih.gov Consequently, the reactivity order is often F > Cl > Br > I, which is the reverse of the order seen in SN2 reactions. masterorganicchemistry.comnih.gov This is because the high electronegativity of fluorine makes the attached carbon atom more electrophilic and thus more susceptible to nucleophilic attack.

Solvent Selection and Temperature Control

The choice of solvent and precise temperature control are paramount in the synthesis of nitropyridine derivatives, directly impacting reaction rates, yields, and purity. In the synthesis of related compounds like N-(4-chloro-3-nitropyridine-2-yl) cyclopropanecarboxamide, chlorinated solvents are frequently employed. google.com The reaction temperature is often carefully staged; for instance, a reaction may be initiated at a low temperature, such as between -15°C and -5°C, and then gradually warmed to 0°C and subsequently to an ambient temperature of 25-35°C to ensure controlled reaction progression and minimize side product formation. google.com

For the synthesis of cyclopropylamine itself, a key precursor, non-hydrolyzing solvents that facilitate temperature management are preferred. google.com Solvents like methylene (B1212753) chloride have proven effective, with reactions maintained in the 30°C to 40°C range to balance reaction speed with the efficient removal of heat, particularly in larger-scale preparations. google.com The careful selection of these parameters is essential for optimizing the synthesis for both laboratory-scale and industrial production.

ParameterConditionRationale
Solvent Chlorinated Solvents (e.g., Methylene Chloride)Provides a suitable reaction medium for the coupling of pyridine derivatives. google.comgoogle.com
Initial Temperature -15°C to -5°CControls the initial rate of reaction, preventing potential runaway reactions and side product formation. google.com
Final Temperature 25°C to 35°CEnsures the reaction proceeds to completion within a reasonable timeframe. google.com

Catalyst Systems and Reagents in C-N Bond Formation (e.g., bases like triethylamine)

The formation of the C-N bond is a cornerstone of synthesizing this compound. This transformation is typically achieved through cross-coupling reactions, which have been extensively developed for their reliability and broad applicability. pageplace.de The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a prominent method for creating C-N bonds between aryl halides and amines. This reaction generally requires a palladium catalyst and a strong base to proceed effectively.

In addition to palladium, copper-catalyzed reactions, such as the Ullmann condensation, offer a more economical alternative for C-N bond formation. researchgate.net These reactions can be particularly effective for the amination of electron-rich halopyridines. researchgate.net The choice of catalyst and ligands can be critical in achieving high yields and selectivity. researchgate.net

Bases play a crucial role in these coupling reactions, acting to deprotonate the amine and facilitate the catalytic cycle. Triethylamine is a commonly used base in the synthesis of nitropyridine derivatives, often dissolved in the reaction solvent and added to the mixture to drive the reaction forward. google.com Other bases, such as potassium carbonate, have also been utilized, sometimes in conjunction with microwave irradiation to accelerate the reaction. nih.gov

Table of Common Reagents in C-N Bond Formation:

Reagent Type Example Function
Catalyst Palladium (Pd) Complexes Catalyzes the cross-coupling of amines with aryl halides (Buchwald-Hartwig reaction).
Catalyst Copper (Cu) Salts (e.g., CuI) Provides an economical alternative for catalyzing C-N bond formation (Ullmann reaction). researchgate.net
Base Triethylamine Acts as an acid scavenger to facilitate the coupling reaction. google.com
Base Potassium Carbonate Used as a base, sometimes with microwave heating to speed up the reaction. nih.gov

| Nitrogen Source | Organic Azides | Serve as an environmentally benign amino source and internal oxidant in rhodium- and iridium-catalyzed C-H amination. nih.gov |

Derivatization Strategies for Structural Modification of this compound

Structural modification of the this compound scaffold is essential for chemical exploration and for building a comprehensive understanding of its structure-activity relationships (SAR). nih.gov

Introduction of Diverse Functional Groups for Chemical Exploration

The nitropyridine core offers multiple sites for introducing chemical diversity. The nitro group itself can be a handle for further functionalization; for example, its reduction to an amine group provides a key intermediate that can be subsequently acylated or alkylated to introduce a wide array of substituents. nih.gov

In related nitropyridine systems, halogen atoms on the pyridine ring, such as chlorine, are readily displaced by various nucleophiles. For instance, in the synthesis of glycogen (B147801) synthase kinase-3 (GSK3) inhibitors, chlorine atoms on a 2,6-dichloro-3-nitropyridine (B41883) were sequentially substituted with aryl groups via Suzuki coupling and with amino-containing fragments. nih.gov Similarly, methylation of secondary amines in related structures has been achieved using methyl iodide in the presence of a base like sodium hydride to yield tertiary amines. nih.gov These strategies allow for the systematic introduction of different chemical moieties to probe their effect on the molecule's properties.

Examples of Functional Group Introduction:

Starting Material Moiety Reagent(s) Resulting Functional Group
Nitro Group (-NO2) Reducing Agents (e.g., H2, Pd/C) Amino Group (-NH2) nih.gov
Amino Group (-NH2) Bromoacetyl chloride Amide Group (-NHCOCH2Br) nih.gov
Secondary Amine (-NHR) Methyl Iodide, Sodium Hydride Tertiary Amine (-N(CH3)R) nih.gov

Analog Synthesis for Comprehensive Structure-Activity Relationship Studies

The systematic synthesis of analogs is a cornerstone of medicinal chemistry, aimed at elucidating the relationship between a compound's structure and its biological activity. For the this compound family, this involves creating a library of related compounds where specific parts of the molecule are systematically varied.

For example, analogs can be created by altering the substituents on the pyridine ring or by modifying the cyclopropyl (B3062369) group. Research on related nitropyridine derivatives has shown the synthesis of potent Janus kinase 2 (JAK2) inhibitors by reacting 2-chloro-3-nitropyridine (B167233) carboxylic acids with various aromatic amines. nih.gov This approach generates a series of amide analogs, allowing for a detailed SAR study. Similarly, other analogs such as N-cyclopropyl-4-methyl-3-nitropyridin-2-amine have been synthesized, demonstrating modifications at different positions on the pyridine ring. bldpharm.com By generating and testing a diverse set of such analogs, researchers can identify the key structural features responsible for the desired biological effects.

Table of Mentioned Compounds

Compound Name
This compound
N-(4-chloro-3-nitropyridine-2-yl)cyclopropanecarboxamide
Triethylamine
N-cyclopropyl-4-methyl-3-nitropyridin-2-amine
2,6-dichloro-3-nitropyridine
Methylene chloride
Potassium carbonate
Methyl iodide
Sodium hydride

Mechanistic Investigations of Chemical Transformations Involving N Cyclopropyl 4 Nitropyridin 3 Amine

Reaction Pathways of the Nitro Group in Pyridine (B92270) Systems

The nitro group is a strong electron-withdrawing group that significantly influences the reactivity of the pyridine ring. Its transformations are central to the synthetic utility of N-Cyclopropyl-4-nitropyridin-3-amine.

Reduction Reactions of the Nitro Moiety to Amino Derivatives

The reduction of the nitro group to an amino group is a fundamental transformation in organic synthesis, providing a route to valuable amino derivatives. ncert.nic.innih.gov In pyridine systems, this reduction can be achieved through various methods, including catalytic hydrogenation and chemical reduction using metals in an acidic medium. ncert.nic.inorgsyn.org

Catalytic hydrogenation is a common method for reducing nitroarenes. google.com This process typically involves reacting the nitro compound with hydrogen gas in the presence of a metal catalyst such as palladium, platinum, or nickel. ncert.nic.innih.gov For instance, the hydrogenation of nitropyridines can be carried out over a palladium on carbon (Pd/C) catalyst. nih.gov The reaction proceeds through the adsorption of the nitro compound and hydrogen onto the catalyst surface, followed by a stepwise reduction of the nitro group to the corresponding amine. nih.gov A biocatalytic approach using a carbon-supported hydrogenase enzyme has also been developed for the selective hydrogenation of nitroarenes to amines under mild, aqueous conditions. nih.govox.ac.uk

Another widely used method is the reduction with metals in an acidic medium, such as iron, tin, or zinc in the presence of hydrochloric or acetic acid. ncert.nic.inresearchgate.net The reduction of 3-nitropyridine (B142982) to 3-aminopyridine, for example, can be accomplished using zinc and hydrochloric acid. orgsyn.org The reaction with iron and acetic acid is also effective for the reduction of nitropyridines. researchgate.net Electrochemical reduction in an acidic solution represents another viable pathway for converting nitropyridines to aminopyridines. google.com

The general mechanism for the reduction of a nitro group to an amine involves a series of two-electron reduction steps, proceeding through nitroso and hydroxylamine (B1172632) intermediates before yielding the final amino product. The specific conditions can be tailored to control the selectivity of the reaction.

Table 1: Common Reagents for the Reduction of Nitropyridines

Reagent/Catalyst Conditions Reference
H₂, Pd/C Mild temperature and pressure nih.gov
H₂, Ni/Pt/Pd Hydrogen gas, finely divided metal ncert.nic.in
Fe, HCl/CH₃COOH Acidic medium researchgate.net
Sn, HCl Acidic medium orgsyn.org
Zn, HCl Acidic medium orgsyn.org

Oxidative Transformations and N-Oxide Formation

The nitrogen atom of the pyridine ring can be oxidized to form a pyridine N-oxide. organic-chemistry.orgscripps.edu This transformation alters the electronic properties of the pyridine ring, making it more susceptible to both nucleophilic and electrophilic substitution reactions. scripps.edu The oxidation is typically carried out using peroxy acids, such as m-chloroperoxybenzoic acid (m-CPBA), or with hydrogen peroxide in acetic acid. organic-chemistry.org Other reagents like sodium percarbonate in the presence of a rhenium catalyst have also been employed. organic-chemistry.org

For nitropyridines, the formation of an N-oxide is a well-established reaction. researchgate.net The synthesis of 4-nitropyridine-N-oxide is a key example, often achieved by the nitration of pyridine-N-oxide with a mixture of fuming nitric acid and concentrated sulfuric acid. oc-praktikum.de The presence of the N-oxide group facilitates nucleophilic substitution at the 4-position, making 4-nitropyridine-N-oxide a versatile intermediate for the synthesis of 4-substituted pyridines. researchgate.net The nitro group in 4-nitropyridine-N-oxide can be readily displaced by various nucleophiles. researchgate.net Subsequent deoxygenation of the N-oxide can then yield the corresponding 4-substituted pyridine derivative.

The formation of 1-methyl-3,5-dinitro-2-pyridone from pyridine involves N-methylation, oxidation, and subsequent nitration, highlighting the transformative potential of oxidation in pyridine chemistry. nih.gov

Cyclopropyl (B3062369) Group Reactivity in Pyridin-3-amine Context

The cyclopropyl group, a three-membered carbocycle, is characterized by significant ring strain, which dictates its chemical reactivity. fiveable.meutexas.edu This strain energy can be released through ring-opening reactions, making the cyclopropyl moiety a valuable functional group in organic synthesis. fiveable.meacs.org

Ring-Opening Mechanisms and their Chemical Significance

The high ring strain of the cyclopropane (B1198618) ring makes it susceptible to cleavage under various conditions, including radical, cationic, and transition-metal-catalyzed pathways. beilstein-journals.orgacs.org These ring-opening reactions provide access to a diverse range of acyclic structures. nih.gov

Radical-mediated ring-opening often involves the formation of a cyclopropyl-substituted carbon radical, which rapidly rearranges to a more stable homoallyl radical. beilstein-journals.org This process can be initiated by the addition of a radical to a double bond attached to the cyclopropane ring or through other radical-generating methods. beilstein-journals.org Computational studies have shown that the stereochemistry of the ring-opening is a key factor in determining the final product's structure. researchgate.net

Cationic ring-opening pathways are also common, particularly for cyclopropanes bearing stabilizing groups. The formation of a cyclopropylcarbinyl cation can lead to a homoallyl cation through a concerted disrotatory ring-opening. researchgate.net The regioselectivity of the C-C bond cleavage can be influenced by substituents on the ring. nih.gov

Transition-metal-catalyzed ring-opening reactions of cyclopropanes, especially donor-acceptor (D-A) cyclopropanes, have been extensively studied. scispace.com Lewis acids can activate the cyclopropane ring towards nucleophilic attack, leading to ring-opened products. scispace.com Palladium-catalyzed ring-opening reactions of cyclopropylamines have also been developed. acs.org The chemical significance of these ring-opening reactions lies in their ability to generate complex molecular architectures from simple starting materials. acs.org For instance, the ring-opening of cyclopropylamines can be used to synthesize γ-aminobutyric acid (GABA) derivatives and other biologically active compounds. acs.orgscispace.com

Influence of Ring Strain and Electronic Properties on Reactivity

The reactivity of the cyclopropyl group is a direct consequence of its unique structure. The C-C-C bond angles in cyclopropane are constrained to 60°, a significant deviation from the ideal 109.5° for sp³ hybridized carbons, resulting in substantial angle strain. libretexts.orglibretexts.org This strain weakens the C-C bonds, making them more prone to cleavage. utexas.edu

The electronic properties of the cyclopropyl group are also noteworthy. The bonds within the ring have a higher degree of p-character than typical C-C single bonds, giving the cyclopropyl group some properties reminiscent of a double bond. fiveable.me When attached to a nitrogen atom, as in a cyclopropylamine (B47189), there is an electronic interplay between the strained ring and the lone pair of the nitrogen. acs.org The electron-donating nature of the amino group can influence the stability of intermediates formed during ring-opening reactions. In the context of this compound, the strongly electron-withdrawing nitro-substituted pyridine ring will have a significant electronic influence on the cyclopropylamine moiety, potentially affecting its reactivity in ring-opening reactions. The electronic properties of substituents on the cyclopropyl ring can dictate the regioselectivity of the ring-opening, although steric factors can also play a crucial role. nih.gov

| Substituent Effects | Electron-donating or -withdrawing groups on the ring or attached to it. | Can stabilize intermediates and direct the regioselectivity of ring-opening reactions. | nih.govrsc.org |

Intramolecular Rearrangements and Tautomerism Studies in Related Pyridine Derivatives

The structure of this compound allows for the possibility of intramolecular rearrangements and tautomerism, phenomena commonly observed in related pyridine derivatives. dtic.milyoutube.com

Studies on aminopyridines have shown that they can exist in tautomeric forms. oup.com For 2-aminopyridine (B139424) derivatives, an equilibrium between the amino form and the imino form (a pyridoneimine) is possible. oup.comnih.gov Spectroscopic studies, including UV, IR, and NMR, combined with computational calculations, have demonstrated that the amino tautomer is generally the more stable form in various solvents. oup.compsu.edu The position of the equilibrium can be influenced by substituents on the pyridine ring and the nature of the solvent. oup.com For this compound, a similar amino-imino tautomerism involving the exocyclic nitrogen and the ring nitrogen is conceivable, although the amino form is expected to be predominant. Computational studies on 2-amino-4-methylpyridine (B118599) have shown the canonical amino structure to be significantly more stable than its imino tautomers. nih.govnih.gov

Intramolecular rearrangements in pyridine systems can occur under various conditions, often involving cycloaddition-rearrangement sequences. youtube.com While specific rearrangement studies on this compound are not detailed in the provided context, the general principles of rearrangements in heterocyclic systems suggest that such transformations could be induced thermally or photochemically, potentially involving the cyclopropyl group or the nitro group. dtic.mil

Sigmatropic Shifts and Proton Transfer Mechanisms

Sigmatropic rearrangements are pericyclic reactions where a sigma bond migrates across a π-electron system. jocpr.com In the context of pyridine chemistry, such rearrangements have been observed, notably in the synthesis of nitropyridines.

One pertinent example is the nitration of pyridine, which can proceed via a nih.govresearchgate.net sigmatropic shift. ntnu.no In this mechanism, the initial attack of the nitrating agent occurs at the pyridine nitrogen, forming an N-nitropyridinium intermediate. Subsequently, the nitro group migrates from the nitrogen atom to the C3 position of the pyridine ring. This migration is classified as a nih.govresearchgate.net sigmatropic shift because the bond migration occurs between atoms that are in a 1,5-relationship within the π-system of the dihydropyridine (B1217469) intermediate. While this specific rearrangement is part of a synthetic route to a precursor of this compound, it illustrates a potential pathway for intramolecular rearrangements within the core pyridine structure.

Proton transfer is a fundamental process in the reactions of amino- and nitropyridines. The presence of both an acidic N-H proton on the cyclopropylamine group and a basic pyridinic nitrogen, influenced by the electron-withdrawing nitro group, makes intramolecular and intermolecular proton transfer events plausible. Studies on related aminopyridine systems have shown that proton transfer can be facilitated by solvents and can occur in the excited state. nih.gov For instance, research on 2,6-diaminopyridine (B39239) has suggested the occurrence of intramolecular proton transfer in acidic conditions. rsc.org In the case of this compound, proton transfer could be involved in tautomeric equilibria or as a step in acid-base catalyzed reactions. The nitro group can also participate in proton transfer, as seen in studies of dinitrobenzylpyridines, where a "nitro-assisted proton transfer" has been identified. researchgate.net

The following table summarizes findings from related systems that inform the potential for these mechanisms in this compound.

Mechanism Observed in Analogous System Key Findings Potential Relevance to this compound
nih.govresearchgate.net Sigmatropic Shift Nitration of Pyridine ntnu.noMigration of a nitro group from the pyridine nitrogen to the C3 position.Illustrates a potential pathway for intramolecular rearrangement on the pyridine ring.
Intramolecular Proton Transfer 2,6-Diaminopyridine in acidic pH rsc.orgRed shift in absorption and emission maxima suggests proton transfer.The amine and pyridine nitrogen atoms provide sites for potential proton transfer events.
Nitro-Assisted Proton Transfer 2-(2',4'-dinitrobenzyl)pyridine researchgate.netThe nitro group mediates proton transfer from a benzylic carbon to the pyridine nitrogen.Suggests the nitro group could play a role in facilitating proton transfer from the cyclopropylamine.

Thione-Thiol Tautomerism Phenomena

Thione-thiol tautomerism is a form of prototropic tautomerism where a proton moves between a sulfur and a nitrogen atom within a molecule containing a thioamide group. While this compound does not inherently contain a thione group, this phenomenon is highly relevant in the broader context of heterocyclic chemistry and could be induced through synthetic modification. For instance, if the amine group were to be replaced by a thiol, or if the compound were to undergo a thionation reaction, the resulting product could exhibit thione-thiol tautomerism.

Studies on related heterocyclic thiones, such as mercaptopyridines and triazole-thiones, provide significant insight into this equilibrium. jocpr.comresearchgate.net The equilibrium between the thione (C=S) and thiol (C-SH) forms is influenced by several factors, including the solvent, temperature, and the electronic nature of substituents on the heterocyclic ring.

Generally, the thione form is favored in polar solvents, while the thiol form can be more prevalent in nonpolar solvents. researchgate.net The stability of the thione tautomer is often attributed to the greater strength of the C=O double bond in the analogous amide resonance structure compared to the C=S double bond, as well as favorable dimerization through hydrogen bonding in the solid state.

Research on 4-amino-5-(4-nitrophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione has utilized HPLC-MS and UV-spectrophotometry to quantify the tautomeric mixture. jocpr.com These studies have shown that the thione form is typically the major component in solution.

The following table presents data from a study on a related triazole-thione, illustrating the quantitative aspects of this tautomeric equilibrium.

Compound Tautomeric Forms Method of Analysis Solvent Ratio of Tautomers (Thione:Thiol)
4-amino-5-(4-nitrophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thioneThione and ThiolHPLC-MSDMSO97.27% : 2.73% jocpr.com
4-amino-5-(4-nitrophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thioneThione and ThiolHPLC-MSDMSO with NaHCO₃94.5% : 5.5% jocpr.com

These findings underscore that should this compound be converted to a thione derivative, a similar equilibrium would likely be established, with the thione form predominating, particularly in polar environments.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. For N-Cyclopropyl-4-nitropyridin-3-amine, a comprehensive analysis using ¹H, ¹³C, and 2D NMR techniques provides a complete map of its molecular framework.

¹H NMR Analysis for Proton Environments

The ¹H NMR spectrum of this compound reveals distinct signals corresponding to each unique proton in the molecule. The aromatic protons on the pyridine (B92270) ring typically appear in the downfield region due to the deshielding effect of the aromatic system and the electron-withdrawing nitro group. The protons of the cyclopropyl (B3062369) group and the amine proton exhibit characteristic chemical shifts in the upfield region. The specific chemical shifts and coupling constants (J-values) provide information about the electronic environment and connectivity of the protons.

Fictional ¹H NMR Data for this compound

Chemical Shift (δ) ppm Multiplicity Integration Assignment
8.95 s 1H H-2 (Pyridine)
8.20 d 1H H-6 (Pyridine)
7.10 d 1H H-5 (Pyridine)
6.50 br s 1H NH
2.60 m 1H CH (Cyclopropyl)
0.90 m 2H CH₂ (Cyclopropyl)
0.60 m 2H CH₂ (Cyclopropyl)

Note: This data is illustrative and not based on experimental results.

¹³C NMR for Carbon Skeleton Analysis

The ¹³C NMR spectrum provides information on the carbon backbone of the molecule. The carbon atoms of the pyridine ring are observed at lower field due to aromaticity and the presence of the nitro group. The carbons of the cyclopropyl group appear at a much higher field. The chemical shifts of the carbon atoms are sensitive to their local electronic environment, allowing for the assignment of each carbon atom in the structure.

Fictional ¹³C NMR Data for this compound

Chemical Shift (δ) ppm Assignment
155.0 C-4 (Pyridine-NO₂)
152.1 C-2 (Pyridine)
148.5 C-6 (Pyridine)
135.8 C-3 (Pyridine-NH)
118.2 C-5 (Pyridine)
28.5 CH (Cyclopropyl)
7.2 CH₂ (Cyclopropyl)

Note: This data is illustrative and not based on experimental results.

2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignment

To unambiguously assign the proton and carbon signals and to confirm the connectivity between different parts of the molecule, 2D NMR experiments are employed. researchgate.netresearchgate.net

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically over two or three bonds. researchgate.net For this compound, COSY would confirm the coupling between the pyridine protons (H-5 and H-6) and the couplings between the protons within the cyclopropyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. researchgate.net It is invaluable for assigning the carbon signals based on the already assigned proton signals. For instance, the signal of the cyclopropyl methine proton would correlate with the signal of the cyclopropyl methine carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. researchgate.net This is crucial for establishing the connectivity between the cyclopropylamine (B47189) moiety and the nitropyridine ring. For example, correlations would be expected between the NH proton and the C-3 and C-4 carbons of the pyridine ring, as well as between the cyclopropyl methine proton and the C-3 carbon.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy provides information about the functional groups present in a molecule.

Identification of Key Functional Group Stretches and Bends

The IR and Raman spectra of this compound would exhibit characteristic absorption bands corresponding to its functional groups.

N-H Stretch: A characteristic stretching vibration for the secondary amine (N-H) group is expected in the region of 3300-3500 cm⁻¹.

NO₂ Stretches: The nitro group will show two distinct, strong stretching vibrations: an asymmetric stretch typically around 1500-1560 cm⁻¹ and a symmetric stretch around 1335-1380 cm⁻¹.

Aromatic C=C and C=N Stretches: The pyridine ring will have several characteristic stretching vibrations in the 1400-1600 cm⁻¹ region.

C-N Stretch: The stretching vibration of the C-N bond connecting the cyclopropylamine to the pyridine ring would be expected in the 1250-1350 cm⁻¹ region.

Cyclopropyl C-H Stretches: The C-H stretching vibrations of the cyclopropyl group are typically found just above 3000 cm⁻¹.

Ultraviolet-Visible (UV-Vis) and Luminescence Spectroscopy

UV-Vis and luminescence spectroscopy are powerful non-destructive techniques used to probe the electronic structure and photophysical properties of molecules. These methods provide valuable information on electronic transitions, conjugation, and the effects of the chemical environment on the molecule's excited states.

The UV-Vis absorption spectrum of this compound is anticipated to exhibit characteristic absorption bands arising from π → π* and n → π* electronic transitions. These transitions are associated with the delocalized π-system of the nitropyridine ring and the non-bonding electrons on the nitrogen and oxygen atoms.

Table 1: Expected Electronic Transitions and Absorption Regions for this compound

Transition Type Chromophore Expected Wavelength (λmax) Range
π → π* Nitropyridine ring 250-350 nm

Note: The data in this table is hypothetical and based on the analysis of structurally similar compounds.

Many aminopyridine derivatives exhibit fluorescence, and it is plausible that this compound also possesses emissive properties. Upon absorption of a photon and promotion to an excited electronic state, the molecule can relax to the ground state via the emission of a photon (fluorescence). The characteristics of this emission, such as the wavelength of maximum emission (λem) and the fluorescence quantum yield (Φf), provide critical information about the molecule's photophysical behavior.

The emission properties are highly sensitive to the molecular structure and the surrounding environment. For example, the photophysical properties of some 3-amino substituted dyes are highly dependent on solvent polarity and acidity. nih.gov It is expected that the emission spectrum of this compound would be red-shifted with respect to its absorption spectrum (a phenomenon known as the Stokes shift). The efficiency of fluorescence is often influenced by non-radiative decay pathways, such as internal conversion and intersystem crossing, which can be affected by solvent interactions and the presence of heavy atoms. Detailed photophysical studies, including measurements of fluorescence lifetimes and quantum yields in various solvents, would be necessary to fully characterize the emissive nature of this compound.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through the analysis of its fragmentation patterns.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, enabling the determination of the elemental formula of a compound. For this compound, with a molecular formula of C₈H₉N₃O₂, the theoretical exact mass can be calculated. This experimental value, when compared to the theoretical mass, can confirm the elemental composition with a high degree of confidence. While no direct HRMS data for the target compound is available, the molecular formula is confirmed for its isomer, N-Cyclopropyl-3-nitropyridin-4-amine. synquestlabs.com

Table 2: Theoretical Exact Mass Calculation for this compound

Atom Quantity Isotopic Mass (Da) Total Mass (Da)
Carbon (¹²C) 8 12.000000 96.000000
Hydrogen (¹H) 9 1.007825 9.070425
Nitrogen (¹⁴N) 3 14.003074 42.009222
Oxygen (¹⁶O) 2 15.994915 31.989830

| Total (Theoretical Exact Mass) | | | 179.069477 |

Liquid chromatography-mass spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. It is routinely used to assess the purity of a sample and to confirm the structure of the main component and any impurities.

In an LC-MS analysis of this compound, the compound would first be separated from any byproducts or starting materials on an HPLC column. The eluent would then be introduced into the mass spectrometer, where the compound would be ionized (e.g., by electrospray ionization, ESI) and its m/z ratio determined. The presence of a major peak with an m/z value corresponding to the protonated molecule ([M+H]⁺) of 180.0767 would confirm its identity.

Further structural confirmation can be obtained through tandem mass spectrometry (MS/MS), where the parent ion is fragmented, and the masses of the resulting fragment ions are analyzed. The fragmentation pattern of amines is often characterized by cleavage of the bond beta to the nitrogen atom. whitman.edu For this compound, characteristic fragmentation pathways would likely involve the loss of the nitro group, cleavage of the cyclopropyl ring, and fragmentation of the pyridine core. The study of nitrosamine (B1359907) fragmentation has identified characteristic losses, such as the loss of the NO radical (30 Da). semanticscholar.orgnih.gov

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. A single-crystal X-ray diffraction study of this compound would provide precise information on bond lengths, bond angles, and torsional angles, as well as details of intermolecular interactions in the crystal lattice.

Although a crystal structure for this compound is not available in the searched literature, the crystal structure of a related compound, N-(4-Chlorophenyl)-3-nitropyridin-2-amine, offers valuable insights into the likely solid-state conformation. nih.gov In this related structure, the pyridyl and benzene (B151609) rings are nearly coplanar, and the conformation is stabilized by an intramolecular hydrogen bond. The nitro group is coplanar with the pyridine ring. It is expected that the nitropyridine core of this compound would also be largely planar to maximize π-conjugation.

Table 3: List of Compounds Mentioned

Compound Name
This compound
4-nitropyridine (B72724) N-oxide
N-Cyclopropyl-3-nitropyridin-4-amine

Crystal Packing and Intermolecular Interactions

Detailed crystallographic data, including information on the crystal packing and intermolecular interactions of this compound, is not available in published scientific literature. Searches of chemical and crystallographic databases did not yield any studies that have determined the solid-state structure of this specific compound. Therefore, a definitive analysis of its hydrogen bonding networks and other intermolecular forces in the crystalline state cannot be provided at this time.

Computational Chemistry and Theoretical Modeling of N Cyclopropyl 4 Nitropyridin 3 Amine

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied in chemistry and materials science to predict and analyze the properties of molecules.

The geometric optimization of N-Cyclopropyl-4-nitropyridin-3-amine using DFT, typically with a basis set such as 6-311++G(d,p), reveals the most stable three-dimensional arrangement of its atoms. In its optimized geometry, the pyridine (B92270) ring is nearly planar. However, the cyclopropyl (B3062369) and nitro groups introduce significant conformational considerations.

The nitro group, due to its electronic and steric demands, is often found to be slightly twisted out of the plane of the pyridine ring. This is a common feature in nitropyridine derivatives, where the torsion angle between the nitro group and the aromatic ring is a balance between conjugative stabilization (favoring planarity) and steric repulsion. In some related nitro-pyridine derivatives, the nitro group has been observed to be coplanar with the pyridine ring to maximize electronic delocalization. nih.gov Intramolecular hydrogen bonding between the amine hydrogen and an oxygen of the nitro group can also play a crucial role in stabilizing a particular conformation and promoting planarity. nih.govresearchgate.net

Table 1: Selected Optimized Geometrical Parameters for a Putative this compound Structure (based on analogous compounds)

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
C-N (amine)1.37 - 1.39--
C-N (nitro)1.45 - 1.47--
N-O (nitro)1.22 - 1.24--
C-C (pyridine)1.38 - 1.40118 - 122-
C-N (pyridine)1.33 - 1.35116 - 124-
C-C (cyclopropyl)1.50 - 1.52--
C-N-C (amine)-125 - 129-
O-N-O (nitro)-123 - 125-
C-C-N-O (nitro twist)--5 - 15
C-C-N-C (amine twist)--10 - 30

Note: These values are illustrative and based on data from similar substituted nitropyridine compounds.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. epichem.com

For this compound, the HOMO is expected to be primarily localized on the electron-rich aminopyridine moiety, with significant contributions from the nitrogen atom of the amino group and the p-system of the pyridine ring. This is because the amino group acts as an electron-donating group. In contrast, the LUMO is anticipated to be predominantly distributed over the electron-deficient nitro-substituted part of the pyridine ring, particularly on the nitro group itself, which is a strong electron-withdrawing group. researchgate.netsynquestlabs.com

This spatial separation of the HOMO and LUMO indicates a significant intramolecular charge transfer (ICT) character upon electronic excitation. The energy of the HOMO is relatively high (less negative), signifying its electron-donating capability, while the LUMO energy is quite low (more negative), indicating its electron-accepting nature. A small HOMO-LUMO gap suggests that the molecule is likely to be chemically reactive and can be easily excited. epichem.com

Table 2: Calculated Frontier Molecular Orbital Energies for a Putative this compound Structure

Molecular OrbitalEnergy (eV)
HOMO-6.5 to -7.0
LUMO-2.5 to -3.0
HOMO-LUMO Gap3.5 to 4.5

Note: These energy values are typical for related aminonitropyridine derivatives and can vary based on the computational method and solvent model used.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) is a workhorse method for calculating the electronic excited states of molecules, providing insights into their UV-visible absorption spectra and photophysical behavior.

TD-DFT calculations can predict the vertical excitation energies and oscillator strengths, which correspond to the absorption maxima (λ_max) and intensities in the experimental UV-Vis spectrum. For this compound, the electronic spectrum is expected to be dominated by transitions from the HOMO to the LUMO.

Given the ICT nature suggested by the FMO analysis, a strong absorption band in the near-UV or visible region is anticipated. This band would correspond to the π → π* transition with significant charge transfer character from the cyclopropylamino-pyridine part to the nitro group. The accuracy of the predicted spectrum can be enhanced by using a suitable solvent model, such as the Polarizable Continuum Model (PCM), to account for the influence of the solvent environment on the electronic transitions. sharif.edu Comparisons between the theoretically calculated spectra and experimentally measured spectra are crucial for validating the computational methodology. scbt.com

Following electronic excitation, a molecule can dissipate the absorbed energy through various pathways, including fluorescence, phosphorescence, and non-radiative decay channels such as internal conversion and intersystem crossing. Theoretical calculations can help to elucidate these mechanisms. For molecules with significant conformational flexibility, such as the twisting of the amino and nitro groups, non-radiative decay pathways can become significant. For instance, rotation around the C-N bonds can lead to conical intersections, which are points on the potential energy surface where different electronic states have the same energy, facilitating rapid non-radiative relaxation back to the ground state. The study of related flavonoid derivatives has shown that excited-state intramolecular proton transfer (ESIPT) can be a key de-excitation pathway, though this is less likely in the present molecule.

Natural Bond Orbital (NBO) Analysis for Charge Transfer and Hyperconjugation Interactions

Natural Bond Orbital (NBO) analysis is a theoretical tool that provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized orbitals. It is particularly useful for quantifying intramolecular interactions such as charge transfer and hyperconjugation.

In this compound, NBO analysis can quantify the delocalization of electron density from the lone pair of the amine nitrogen into the antibonding orbitals of the adjacent pyridine ring (n → π* interaction). This interaction is a key factor in the electron-donating character of the amino group. Similarly, the analysis can reveal the strong electron-withdrawing nature of the nitro group by showing significant delocalization from the pyridine ring's π-orbitals into the antibonding orbitals of the N-O bonds (π → π* interaction).

Hyperconjugative interactions between the filled bonding orbitals and empty antibonding orbitals lead to the stabilization of the molecule. The NBO analysis provides the second-order perturbation theory energy of these interactions (E(2)), where a larger E(2) value indicates a stronger interaction. These interactions are fundamental to understanding the electronic communication between the cyclopropylamino donor and the nitro acceptor through the pyridine bridge.

Table 3: Illustrative NBO Analysis Results for Key Interactions in a Putative this compound Structure

Donor NBOAcceptor NBOE(2) (kcal/mol)
LP(1) N_amineπ* (C_pyridine - C_pyridine)5 - 10
π (C_pyridine - C_pyridine)π* (N_nitro - O_nitro)15 - 25
σ (C_cyclopropyl - H)σ* (C_cyclopropyl - C_amine)2 - 5

Note: LP denotes a lone pair, π and σ are bonding orbitals, and π and σ* are antibonding orbitals. The E(2) values are representative for such interactions.*

Molecular Electrostatic Potential (MEP) Mapping for Reactivity and Interaction Sites

The Molecular Electrostatic Potential (MEP) is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule. It is instrumental in predicting how a molecule will interact with other chemical species, particularly in identifying sites susceptible to electrophilic and nucleophilic attack. The MEP map is generated by calculating the electrostatic potential at the surface of the molecule, with different colors representing varying potential values. Regions of negative potential (typically colored in shades of red) are electron-rich and are likely sites for electrophilic attack, while areas of positive potential (colored in blue) are electron-poor and are susceptible to nucleophilic attack. Green and yellow regions indicate areas of neutral or intermediate potential.

For this compound, the MEP map is expected to be significantly influenced by its substituent groups. The nitro (NO₂) group, being a strong electron-withdrawing group, will create a region of pronounced negative electrostatic potential around its oxygen atoms. This makes the nitro group a likely site for interactions with electrophiles and hydrogen bond donors. Conversely, the amino (NH₂) group and the pyridine nitrogen atom are also expected to exhibit negative potential, although likely less intense than that of the nitro group, making them potential sites for electrophilic interaction.

The cyclopropyl group, being an alkyl substituent, and the aromatic protons will likely be associated with regions of positive electrostatic potential, indicating their susceptibility to nucleophilic attack. Theoretical studies on similar nitroaromatic compounds have consistently shown that the nitro group creates a significant negative potential region, which is a key determinant of their reactivity and biological activity. nih.govrsc.org The interplay of the electron-donating amino group and the electron-withdrawing nitro group on the pyridine ring is expected to create a complex and informative MEP map, highlighting the molecule's potential interaction sites for biological receptors or other reactants.

Quantum Chemical Descriptors and Reactivity Indices (e.g., Electrophilicity Index, Chemical Hardness/Softness)

Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that quantify its reactivity and stability. These descriptors, calculated using methods like Density Functional Theory (DFT), provide a quantitative basis for understanding and predicting chemical behavior. Key descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), chemical hardness and softness, and the electrophilicity index.

The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. A small HOMO-LUMO energy gap suggests high reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. acs.org For this compound, the presence of the electron-withdrawing nitro group is expected to lower the LUMO energy, making the molecule a better electron acceptor. The amino group, being electron-donating, will likely raise the HOMO energy.

Chemical hardness (η) and softness (S) are measures of a molecule's resistance to change in its electron distribution. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap. The electrophilicity index (ω) quantifies the ability of a species to accept electrons. A higher electrophilicity index indicates a greater capacity to act as an electrophile. Given the presence of the nitro group, this compound is anticipated to have a notable electrophilicity index.

While specific values for this compound are not available, we can present a table of estimated quantum chemical descriptors based on computational studies of similar nitropyridine and aminopyridine derivatives. nih.govrsc.org

Interactive Table: Estimated Quantum Chemical Descriptors for this compound
DescriptorEstimated Value RangeImplication for Reactivity
HOMO Energy -6.5 to -7.5 eVModerate electron-donating ability
LUMO Energy -2.0 to -3.0 eVGood electron-accepting ability
HOMO-LUMO Gap 4.0 to 5.0 eVModerate reactivity and kinetic stability
Chemical Hardness (η) 2.0 to 2.5 eVModerately resistant to deformation
Chemical Softness (S) 0.4 to 0.5 eV⁻¹Moderate reactivity
Electrophilicity Index (ω) 2.5 to 3.5 eVStrong electrophilic character

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions in in vitro Systems

For this compound, MD simulations would be particularly useful for exploring its conformational landscape. The rotational freedom around the C-N bond connecting the cyclopropylamine (B47189) group to the pyridine ring allows for different spatial arrangements of the cyclopropyl group relative to the pyridine ring. MD simulations can map the energy landscape associated with this rotation, identifying the most stable conformations.

Furthermore, MD simulations can elucidate the intermolecular interactions between this compound and solvent molecules, such as water. These simulations can reveal the formation and dynamics of hydrogen bonds between the nitro and amino groups and surrounding water molecules. Understanding the solvation shell and the nature of these interactions is crucial for predicting the molecule's solubility and its behavior in a biological medium. Studies on similar pyridine derivatives in aqueous solutions have demonstrated the importance of hydrogen bonding in their solvation and dynamic behavior. researchgate.net A snapshot from a hypothetical MD simulation could visualize the hydrogen bonding network between the solute and water molecules.

The insights gained from MD simulations, such as preferred conformations and key intermolecular interactions, are vital for understanding how this compound might interact with a biological target, such as a protein binding site.

Structure Activity Relationship Sar and Medicinal Chemistry Insights in Vitro Focus

Design Principles for N-Cyclopropyl-4-nitropyridin-3-amine Analogues

The design of analogues based on this scaffold involves the strategic manipulation of its key moieties to enhance potency, selectivity, and other drug-like properties.

The cyclopropyl (B3062369) group is a valuable structural element in medicinal chemistry, often incorporated to confer specific advantageous properties. nih.govnih.gov Its small, rigid nature allows it to act as a conformational restraint, locking a molecule into a bioactive conformation, which can lead to a significant enhancement in binding potency by reducing the entropic penalty of binding. nih.govresearchgate.netgoogle.com The unique electronic character of the cyclopropyl ring, with its enhanced p-orbital character, allows it to engage in favorable interactions with biological targets. nih.govresearchgate.net

In drug design, the cyclopropyl ring is frequently used as a bioisosteric replacement for other groups, such as alkenes or larger alkyl linkers. nih.govnih.gov This substitution can improve metabolic stability by protecting adjacent chemical bonds from enzymatic degradation and can also be used to explore lipophilic binding pockets within a target protein to optimize hydrophobic interactions. nih.govresearchgate.net For example, in a series of GABA-A receptor modulators, the inclusion of a cyclopropyl group at the para position of a phenyl ring was found to sustain moderate positive allosteric modulating activity. researchgate.net The strategic placement of this group is also used to increase brain permeability and reduce off-target effects. researchgate.netgoogle.com

In the case of this compound, the scaffold possesses two critical substituents. The 3-amino group is a common feature in many bioactive compounds, often acting as a crucial hydrogen bond donor that anchors the molecule to the "hinge region" of kinase enzymes. The 4-nitro group is a strong electron-withdrawing group. This substituent significantly lowers the basicity of the pyridine (B92270) nitrogen and the 3-amino group through inductive effects. nih.gov This modulation of electronic properties can be critical for optimizing binding affinity and cell permeability. For instance, in the development of inhibitors for bacterial enoyl-ACP reductase (FabI), the aminopyridine core was identified as a key pharmacophore for activity.

In Vitro Biological Target Interaction Studies

The aminopyridine scaffold is a versatile starting point for inhibitors of various enzymes and modulators of receptors. The specific substitution pattern of this compound suggests potential interactions with several classes of biological targets.

Bacterial Enzymes: Aminopyridine derivatives have shown promise as antibacterial agents. One such derivative was developed into a potent inhibitor of bacterial enoyl-ACP reductase (FabI), an essential enzyme in fatty acid biosynthesis. This inhibitor, featuring an aminopyridine core, demonstrated an IC₅₀ of 2.4 µM against Staphylococcus aureus FabI and was confirmed to act by inhibiting fatty acid synthesis. In other studies, 2-aminopyridine (B139424) analogues were found to inhibit two consecutive enzymes of the glyoxylate (B1226380) shunt in Pseudomonas aeruginosa, isocitrate lyase (ICL) and malate (B86768) synthase G (MS), a pathway essential for the bacterium's survival under certain conditions.

Cyclooxygenase-2 (COX-2) Activity: Selective COX-2 inhibitors are important anti-inflammatory agents. The development of these inhibitors often relies on specific pharmacophores that can fit into a secondary pocket present in the COX-2 active site but not in the related COX-1 isoenzyme. While no direct data exists for this compound, related heterocyclic structures like pyridazinones and imidazo[1,2-a]pyridines have been successfully developed as selective COX-2 inhibitors. For example, a series of 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amines were designed, where the sulfonyl group occupies this secondary pocket, leading to high potency and selectivity for COX-2. The most potent compound in this series, 5n , exhibited a COX-2 IC₅₀ of 0.07 µM with a selectivity index of over 500.

Table 1: COX-2 Inhibition by Imidazo[1,2-a]pyridine Analogues An interactive data table where users can sort by IC50 and Selectivity Index.

Compound COX-1 IC₅₀ (µM) COX-2 IC₅₀ (µM) Selectivity Index (COX-1/COX-2)
5n 35.6 0.07 508.6
Celecoxib >50 0.05 >1000

Data sourced from a study on imidazo[1,2-a]pyridin-3-amine (B132443) derivatives.

Janus Kinase 2 (JAK2) Inhibition: JAK2 is a key target for myeloproliferative neoplasms. Several JAK2 inhibitors are based on aminopyrimidine or aminopyridine scaffolds, which typically bind to the ATP-binding site and form hydrogen bonds with the hinge region of the kinase domain. The development of selective JAK2 inhibitors is crucial to avoid side effects from inhibiting other JAK family members. A series of N-(4-(aminomethyl)phenyl)pyrimidin-2-amine derivatives were developed as selective JAK2 inhibitors, with compound A8 showing an IC₅₀ of 5 nM for JAK2 and over 38-fold selectivity against other JAK kinases.

Bruton's Tyrosine Kinase (BTK) Inhibition: BTK is a non-receptor tyrosine kinase essential for B-cell signaling, making it a prime target for B-cell malignancies. Both irreversible (covalent) and reversible BTK inhibitors have been developed. Many of these inhibitors utilize a core scaffold, such as aminopyrimidine or aminopyrazole, that forms hydrogen bonds with the kinase hinge. A series of reversible 4-aminoquinoline-3-carboxamide derivatives were developed as potent BTK inhibitors. The most potent of these, compound 25 , exhibited an IC₅₀ of 39 nM against the C481S mutant of BTK, demonstrating its potential to overcome resistance to covalent inhibitors like Ibrutinib.

Corticotropin-Releasing Factor-1 (CRF1) Receptor Antagonism: CRF1 receptor antagonists are investigated for their potential in treating stress-related disorders. Non-peptide antagonists have shown efficacy in preclinical models. Notably, the potent and selective CRF1 antagonist SSR125543A features a cyclopropyl group as part of its structure, highlighting the utility of this moiety in designing ligands for this receptor. Another small molecule antagonist, CP-154,526 , has been widely used as a tool to study the pharmacology of CRH receptors.

Opioid Receptor Binding: The opioid receptor family is a major target for analgesics. While the aminopyridine scaffold is not a classic opioid pharmacophore, related structures have been explored. A series of naltrexone-derived pyridomorphinans, which fuse a pyridine ring to the core morphinan (B1239233) structure and possess a 17-cyclopropylmethyl group, were synthesized and evaluated for opioid receptor binding. In this series, the introduction of different substituents onto the pyridine ring modulated the binding affinity and selectivity for mu, delta, and kappa opioid receptors. For example, adding a guanidine (B92328) group resulted in a kappa-selective ligand. This demonstrates that a cyclopropyl-containing pyridinyl motif can be incorporated into ligands that bind to opioid receptors.

The inhibition of enzymes or the modulation of receptors by compounds like this compound and its analogues translates to the disruption of specific cellular signaling pathways.

Inhibition of kinases like JAK2 directly blocks the phosphorylation and activation of downstream signaling proteins, primarily the STAT (Signal Transducer and Activator of Transcription) proteins. In in vitro models, potent JAK2 inhibitors suppress the JAK-STAT pathway, leading to reduced cell proliferation and the induction of apoptosis in cancer cell lines that harbor activating JAK2 mutations.

Similarly, BTK inhibitors disrupt the B-cell receptor (BCR) signaling cascade. This pathway is critical for B-cell proliferation and survival. In vitro, BTK inhibitors block the autophosphorylation of the kinase and prevent the activation of downstream pathways like PI3K and MAPK, ultimately leading to cell death in malignant B-cells.

Inhibition of bacterial enzymes like FabI halts the fatty acid biosynthesis pathway, which is essential for building cell membranes. In vitro macromolecular synthesis studies have confirmed that aminopyridine-based FabI inhibitors specifically shut down this pathway, leading to potent antibacterial activity.

Mechanistic Insights into In Vitro Biological Activities

While direct experimental studies on the specific molecular targets of This compound are not extensively documented in publicly available literature, insights can be drawn from research on structurally related nitropyridine and aminopyridine derivatives. These analogous compounds have been investigated for their interactions with various biological targets, providing a foundation for understanding the potential mechanisms of action for the title compound.

Interaction with Specific Molecular Targets (e.g., enzymes, receptors)

Based on the activity of analogous compounds, protein kinases are a probable class of molecular targets for N-substituted nitropyridine derivatives. For instance, various pyridine and pyrimidine (B1678525) derivatives are known to function as kinase inhibitors by competing with ATP for its binding site on the enzyme. The pyridine ring can serve as a scaffold that orients key substituents to interact with specific amino acid residues within the kinase hinge region, a critical area for ATP binding. nih.gov

Studies on related aminopyridine derivatives have shown that the pyridine nitrogen and the exocyclic amino group can form crucial hydrogen bonds with the hinge region of kinases like cyclin-dependent kinases (CDKs), spleen tyrosine kinase (SYK), and others. nih.govnih.gov The nitro group, being a strong electron-withdrawing group, can significantly influence the electronic properties of the pyridine ring, potentially modulating the binding affinity and selectivity for specific kinase targets. researchgate.net Furthermore, research on other nitropyridine compounds has highlighted their potential to interact with a range of biological targets, including enzymes involved in cell wall synthesis in pathogens and receptors implicated in various signaling pathways. researchgate.net

Elucidation of Binding Modes and Conformational Changes upon Ligand Binding

Molecular docking and structural biology studies of related aminopyridine kinase inhibitors have revealed common binding modes. Typically, the aminopyridine core forms one or more hydrogen bonds with the backbone amide groups of the kinase hinge region. For example, in many CDK inhibitors, a key hydrogen bond is formed between the pyridine nitrogen and the backbone NH of a specific amino acid, while the amino group donates a hydrogen bond to a backbone carbonyl oxygen. nih.gov

The N-cyclopropyl group of This compound likely occupies a hydrophobic pocket adjacent to the hinge region. The rigid and compact nature of the cyclopropyl group can provide a favorable conformational constraint, contributing to a more entropically favorable binding to the receptor compared to more flexible alkyl groups. iris-biotech.denih.gov This conformational rigidity can help to precisely position the molecule within the binding site, enhancing potency and selectivity. nbinno.com Upon binding, the ligand may induce subtle conformational changes in the kinase to achieve an optimal fit, a phenomenon known as "induced fit." The planarity of the pyridine ring, influenced by the substituents, also plays a role in the stacking interactions within the active site. nih.gov

Lead Optimization Strategies through Chemical Modification for Enhanced In Vitro Activity and Selectivity

The structure of This compound offers several avenues for chemical modification to enhance its in vitro activity and selectivity towards a specific biological target. These strategies are guided by principles of medicinal chemistry, including bioisosteric replacement and pharmacophore modeling.

Bioisosteric Replacements (e.g., cyclopropyl vs. isopropyl or gem-dimethyl groups)

Bioisosteric replacement is a key strategy in lead optimization to improve potency, selectivity, and pharmacokinetic properties. The N-cyclopropyl group in the title compound is a classic example of a bioisostere for larger or more flexible alkyl groups like isopropyl or gem-dimethyl groups.

The following table illustrates the conceptual bioisosteric replacements for the cyclopropyl group and their potential impact on compound properties, based on general principles of medicinal chemistry.

Original GroupBioisosteric ReplacementPotential Impact on Properties
Cyclopropyl IsopropylIncreased lipophilicity, potentially altered binding due to increased bulk and flexibility.
Cyclopropyl gem-DimethylIncreased steric bulk, potential for altered metabolic stability.
Cyclopropyl CyclobutylIncreased ring size and flexibility, may probe larger hydrophobic pockets. domainex.co.uk
Cyclopropyl OxetanylIntroduction of a polar group, may improve solubility and introduce new hydrogen bonding interactions. beilstein-journals.org

Pharmacophore Elucidation and Molecular Docking Studies for Target Engagement

Pharmacophore modeling and molecular docking are powerful computational tools used to understand drug-receptor interactions and guide the design of new, more potent inhibitors. A pharmacophore model for This compound and its analogs would identify the key chemical features essential for biological activity, such as hydrogen bond donors and acceptors, hydrophobic centers, and aromatic rings.

For a hypothetical kinase target, a pharmacophore model would likely include:

A hydrogen bond acceptor feature corresponding to the pyridine nitrogen.

A hydrogen bond donor feature from the exocyclic amine.

A hydrophobic feature representing the cyclopropyl group.

An additional feature representing the nitro group, which could be a hydrogen bond acceptor or an electrostatic feature.

Molecular docking studies would then be used to virtually place This compound and its modified analogs into the three-dimensional structure of a target protein. nih.govd-nb.infonih.gov These studies would help to:

Predict the binding orientation and conformation of the ligands.

Identify key amino acid residues involved in binding.

Explain the structure-activity relationships observed with different analogs.

Guide the design of new compounds with improved interactions with the target.

For instance, docking studies could reveal if there is additional space in the hydrophobic pocket occupied by the cyclopropyl group, suggesting that larger substituents might be tolerated or even beneficial. They could also indicate whether modifying the position or nature of the nitro group could lead to new, favorable interactions with the protein, thereby enhancing selectivity for one kinase over another. The combination of pharmacophore modeling and molecular docking provides a rational basis for lead optimization, accelerating the discovery of more effective and selective drug candidates. nih.govmdpi.comarabjchem.org

Metabolic Stability and Biotransformation Studies Chemical/enzymatic Insights in Vitro

In Vitro Metabolic Pathways of N-Cyclopropyl-4-nitropyridin-3-amine and its Analogues

The primary metabolic transformations anticipated for this compound involve the cyclopropylamine (B47189) moiety and the nitro group. The cyclopropylamine group is susceptible to oxidation, which can lead to several downstream products. hyphadiscovery.comnih.gov Concurrently, the nitro group on the pyridine (B92270) ring could potentially undergo reduction, although this is sometimes a minor pathway compared to the oxidation of other "soft spots" on a molecule. researchgate.net In studies with human hepatocytes, oxidation of the cyclopropyl (B3062369) ring itself has also been observed as a possible, though sometimes species-dependent, metabolic route. hyphadiscovery.com

Functional Group Potential Metabolic Pathway Enzyme System Description
CyclopropylamineOxidation / BioactivationCytochrome P450 (CYP), Flavin-containing Monooxygenase (FMO)Oxidation at the nitrogen atom can initiate ring-opening, leading to reactive intermediates. hyphadiscovery.comnih.govnih.gov
Cyclopropyl RingHydroxylationCytochrome P450 (CYP)Direct oxidation on the cyclopropyl ring can occur, forming hydroxylated metabolites. hyphadiscovery.com
Nitro GroupReductionN/A (in humans)Reduction of the nitro group is a possible biotransformation, though evidence from similar structures like nifedipine (B1678770) suggests this is not a major pathway in humans. researchgate.net

Role of the Cyclopropyl Group in Metabolic Stability

The cyclopropyl group plays a dual and complex role in the metabolic stability of the parent compound. It can confer resistance to metabolism while also being part of a structural motif known for generating reactive species.

The cyclopropyl ring itself is generally robust against oxidative metabolism. hyphadiscovery.com This resistance stems from the high C-H bond dissociation energy of the strained ring system, which makes the initial hydrogen atom abstraction step by cytochrome P450 enzymes energetically unfavorable. hyphadiscovery.com This property is often exploited in drug design to block metabolic hotspots and improve a compound's half-life. hyphadiscovery.com For instance, the cyclopropyl group in the drug pitavastatin (B1663618) helps divert metabolism away from the major CYP3A4 enzyme, thereby reducing the potential for drug-drug interactions. hyphadiscovery.com

Despite the inherent stability of the cyclopropyl ring, its attachment to an amine creates a structural alert known as the cyclopropylamine motif. This moiety is susceptible to CYP-mediated bioactivation. hyphadiscovery.com The process often begins with a one-electron oxidation at the nitrogen atom, which can lead to the scission of the strained cyclopropane (B1198618) ring. nih.govnih.gov This fragmentation generates reactive ring-opened intermediates, such as α,β-unsaturated aldehydes. nih.gov

These electrophilic intermediates can covalently bind to cellular macromolecules like proteins or be trapped by nucleophiles such as glutathione (B108866) (GSH), forming GSH conjugates. hyphadiscovery.comnih.gov The formation of such adducts is a key indicator of reactive metabolite generation. hyphadiscovery.com A well-documented example is the antibiotic trovafloxacin, where CYP1A2-mediated oxidation of its cyclopropylamine moiety is linked to the formation of reactive intermediates believed to cause hepatotoxicity. hyphadiscovery.comnih.gov In some cases, cyclopropylamines can also inactivate CYP enzymes by forming metabolic intermediate complexes (MICs), where a resulting nitroso metabolite binds tightly to the heme iron of the enzyme, halting its catalytic cycle. nih.gov

Phenomenon Mechanism Consequence Example
Metabolic Resistance High C-H bond dissociation energy of the cyclopropyl ring. hyphadiscovery.comReduced susceptibility to CYP-mediated oxidation, potentially increasing metabolic stability. hyphadiscovery.comPitavastatin hyphadiscovery.com
Bioactivation CYP-mediated oxidation of the amine, leading to cyclopropane ring-opening. nih.govnih.govFormation of reactive electrophilic intermediates (e.g., aldehydes) and subsequent GSH conjugates. hyphadiscovery.comnih.govTrovafloxacin hyphadiscovery.comnih.gov
Enzyme Inactivation Formation of a nitroso metabolite that binds to the CYP heme iron. nih.govFormation of a Metabolic Intermediate Complex (MIC) that inhibits enzyme turnover. nih.govN-cyclopropylbenzylamine nih.gov

Strategies for Mitigating Reactive Metabolite Formation through Structural Design

Given the liabilities associated with the cyclopropylamine motif, medicinal chemists have developed several strategies to design safer analogues by minimizing the potential for reactive metabolite formation.

A direct approach to prevent bioactivation is to modify the cyclopropylamine group itself. One successful strategy involves replacing the entire cyclopropyl ring with a different chemical group that is not prone to the same activation mechanism. For example, in one instance, medicinal chemists successfully averted a bioactivation reaction by replacing a cyclopropyl ring with a gem-dimethyl group. hyphadiscovery.com Another approach involves introducing steric hindrance near the site of metabolism. By adding bulky groups adjacent to the amine, it is possible to physically block CYP enzymes from accessing and oxidizing the nitrogen, thereby preventing the initial step of the bioactivation cascade. rsc.org

A broader strategy involves the rational design of entirely new substituents to replace the problematic moiety while retaining desired biological activity. This often involves exploring different chemical scaffolds that offer improved metabolic profiles. researchgate.net For example, in the development of a series of corticotropin-releasing factor-1 (CRF1) receptor antagonists, a lead compound was found to form significant levels of reactive metabolites. nih.gov Further optimization led to the discovery of an analogue where the problematic amine-containing portion was replaced with a novel 6-(difluoromethoxy)-2,5-dimethylpyridin-3-amine (B8473586) group. researchgate.net This modification resulted in a potent compound with a dramatic reduction in the formation of GSH adducts, indicating a much lower potential for reactive metabolite generation. researchgate.netnih.gov

Other rational design strategies include:

Introducing a "metabolic soft spot": A readily metabolizable group can be intentionally designed into a different part of the molecule to divert metabolism away from the problematic functionality. blumberginstitute.org

Altering electronic properties: The introduction of electron-withdrawing groups or additional heteroatoms into aromatic rings can make them more resistant to CYP-mediated oxidation. pressbooks.pub

Strategy Approach Example/Principle
Direct Modification Replace the cyclopropyl group with a bioisostere like a gem-dimethyl group. hyphadiscovery.comAverts the specific ring-opening bioactivation pathway. hyphadiscovery.com
Steric Hindrance Introduce bulky groups near the amine. rsc.orgPhysically blocks access for CYP enzymes, preventing N-oxidation. rsc.org
Rational Substitution Replace the entire problematic moiety with a more stable chemical group. researchgate.netA 6-(difluoromethoxy)-2,5-dimethylpyridin-3-amine group was used to minimize reactive metabolite formation in a CRF1 antagonist. researchgate.netnih.gov
Metabolic Shunting Introduce an alternative, more favorable site of metabolism elsewhere on the molecule. blumberginstitute.orgRedirects metabolic enzymes away from the structural alert. blumberginstitute.org

N Cyclopropyl 4 Nitropyridin 3 Amine As a Versatile Building Block in Organic Synthesis and Drug Discovery Research

Precursor for Complex Heterocyclic Systems and Novel Scaffolds

The strategic placement of the amino and nitro groups on the pyridine (B92270) ring makes N-Cyclopropyl-4-nitropyridin-3-amine an ideal starting material for the synthesis of fused heterocyclic systems and for generating molecular diversity through combinatorial approaches.

Synthesis of Fused Pyridine Ring Systems (e.g., imidazopyridines)

A primary application of this compound is in the synthesis of fused imidazopyridine systems, particularly imidazo[4,5-c]pyridines. These scaffolds are structurally analogous to purines and are prevalent in many biologically active compounds. nih.gov The synthetic pathway hinges on the transformation of the 3-amino-4-nitro substitution pattern into a 1,2-diamine, which is a key precursor for imidazole (B134444) ring formation.

The process typically involves two main steps:

Reduction of the Nitro Group: The 4-nitro group is selectively reduced to an amino group to form the transient intermediate, N³-cyclopropylpyridine-3,4-diamine. This reduction can be achieved using various established methods, such as catalytic hydrogenation (e.g., H₂ with Pd/C), or more commonly, with reducing agents like stannous chloride (SnCl₂) in acidic media, iron (Fe) powder in acetic acid, or sodium dithionite (B78146) (Na₂S₂O₄). nih.govsemanticscholar.orgresearchgate.net

Cyclization: The resulting N³-cyclopropylpyridine-3,4-diamine is a vicinal diamine that readily undergoes condensation with a one-carbon electrophile to form the fused imidazole ring. Common reagents for this cyclization include aldehydes, formic acid, or orthoformates like triethyl orthoformate. nih.gov When an aldehyde is used, the substituent at the 2-position of the resulting imidazo[4,5-c]pyridine can be varied, providing a point of diversification.

This two-step sequence provides a reliable route to novel substituted imidazo[4,5-c]pyridines, where the cyclopropyl (B3062369) group remains appended to the core structure, influencing its physicochemical properties.

Reaction Step Typical Reagents Intermediate/Product Reference
Nitro ReductionFe/Acetic Acid, SnCl₂·2H₂O, Na₂S₂O₄N³-cyclopropylpyridine-3,4-diamine nih.gov
Imidazole Ring CyclizationAldehydes (R-CHO), Triethyl orthoformate2-Substituted-N-cyclopropyl-imidazo[4,5-c]pyridines nih.govnih.gov

Applications in Multi-component Reactions and Combinatorial Chemistry

Multicomponent reactions (MCRs) are powerful tools in modern synthetic and medicinal chemistry, allowing for the rapid construction of complex molecules in a single step, which is ideal for building diverse chemical libraries. nih.govcitedrive.com The this compound scaffold is well-suited for use in several MCRs, primarily leveraging its secondary amine functionality.

One of the most relevant MCRs is the Petasis borono-Mannich (PBM) reaction . organic-chemistry.orgnih.gov This reaction involves the coupling of an amine, a carbonyl compound (often an aldehyde or ketone), and an organoboronic acid to form substituted amines. acs.orgnih.gov In this context, this compound can serve as the amine component. Its reaction with an aldehyde and a vinyl- or arylboronic acid would yield a highly functionalized pyridine derivative. The electron-withdrawing nature of the nitro group would modulate the nucleophilicity of the cyclopropylamine (B47189), potentially influencing reaction rates and yields. The ability to vary both the carbonyl and boronic acid components makes this an excellent strategy for combinatorial library synthesis. nih.gov

The general applicability of aminopyridines in MCRs suggests that this compound is a valuable substrate for generating molecular diversity efficiently. nih.govnih.gov

Contributions to Structure-Based Drug Design (Chemical Design Focus)

The structural features of this compound make it an attractive scaffold for structure-based drug design. Both the aminopyridine and cyclopropylamine motifs are considered "privileged structures" in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates. rsc.orglongdom.org

The key attributes of this scaffold for chemical design include:

Rigid Core: The pyridine ring provides a rigid, planar core that can be predictably oriented within a protein's binding site.

Defined Substitution Vectors: The substituents on the pyridine ring offer well-defined vectors for chemical modification to optimize binding interactions. The amino group acts as a hydrogen bond donor, while the pyridine nitrogen and the nitro group's oxygens can act as hydrogen bond acceptors.

Conformationally Constrained Cyclopropyl Group: The cyclopropyl group introduces a three-dimensional character and conformational rigidity. Unlike flexible alkyl chains, its fixed orientation can lead to more specific and higher-affinity interactions with a target protein. This feature is often exploited to reduce off-target effects and improve metabolic stability. longdom.org Structure-activity relationship studies on other scaffolds have shown that N-cyclopropyl groups can be critical for potent and selective receptor binding. nih.gov

Synthetic Handle: The nitro group is not just a modulator of electronic properties but also a versatile synthetic handle. It can be reduced to an amine, which can then be acylated, alkylated, or used in further coupling reactions, allowing for extensive structure-activity relationship (SAR) exploration from a common intermediate.

These features combined allow medicinal chemists to design molecules with specific interactions, such as hydrogen bonds, π-stacking (with the pyridine ring), and hydrophobic interactions (with the cyclopropyl group), to achieve high potency and selectivity for a given biological target. nih.gov

Exploration of Novel Chemical Entities Incorporating the this compound Motif

The utility of this compound extends beyond imidazopyridines to the synthesis of a wide range of novel chemical entities (NCEs). The core transformation remains the reduction of the nitro group to generate the N³-cyclopropylpyridine-3,4-diamine intermediate. This diamine is a versatile precursor for constructing various fused heterocyclic systems. researchgate.net

By reacting the diamine with different bifunctional electrophiles, a variety of novel fused pyridines can be accessed:

Pyrazinopyridines: Reaction with α-dicarbonyl compounds (e.g., glyoxal, diacetyl) leads to the formation of fused pyrazine (B50134) rings.

Triazolopyridines: Treatment with nitrous acid could, in principle, lead to a fused triazole ring, although this reaction requires careful control.

Diazepine-fused Pyridines: Condensation with β-dicarbonyl compounds or their equivalents can be used to construct seven-membered diazepine (B8756704) rings fused to the pyridine core.

The ability to generate such diverse heterocyclic systems from a single, readily accessible precursor highlights the value of this compound in programs aimed at discovering NCEs with unique biological activities. nih.govmdpi.com

Precursor Reactant Type Resulting Fused Ring System
N³-cyclopropylpyridine-3,4-diamineAldehydes, OrthoestersImidazole (Imidazopyridine)
N³-cyclopropylpyridine-3,4-diamineα-DicarbonylsPyrazine (Pyrazinopyridine)
N³-cyclopropylpyridine-3,4-diaminePhosgene Equivalents (e.g., CDI)Imidazol-2-one
N³-cyclopropylpyridine-3,4-diamineCarbon DisulfideImidazole-2-thione

Role in the Development of Research Probes and Chemical Tools for Biological Investigations

Beyond its role in drug discovery, this compound is a promising scaffold for the development of chemical probes and tool compounds for studying biological systems. nih.govnih.gov

The cyclopropylamine moiety is particularly interesting in this regard. It is known to be a mechanism-based inactivator of certain enzymes, notably cytochrome P450s and quinoprotein methylamine (B109427) dehydrogenase. sigmaaldrich.com This inactivation occurs through enzymatic oxidation of the amine, which triggers the opening of the strained cyclopropane (B1198618) ring to form a highly reactive radical species that covalently binds to the enzyme's active site. sigmaaldrich.com This property can be harnessed to design:

Activity-Based Probes (ABPs): Derivatives could be synthesized to target specific enzymes. By incorporating a reporter tag (like a fluorophore or biotin) onto the pyridine ring, these molecules could be used to label, identify, and quantify active enzyme populations in complex biological samples.

Irreversible Inhibitors: The mechanism-based inactivation can be used to develop highly specific and potent irreversible inhibitors, which are valuable tools for elucidating protein function in cells and in vivo.

Furthermore, the aminopyridine core can be functionalized to create other types of probes. For example, by attaching a fluorophore, derivatives could be designed as fluorescent probes to visualize specific cellular structures or report on the presence of a particular ion or molecule. The combination of a tunable heterocyclic core and a reactive cyclopropylamine handle makes this scaffold a versatile platform for creating sophisticated chemical tools for biological research. escholarship.org

Future Directions and Emerging Research Avenues for N Cyclopropyl 4 Nitropyridin 3 Amine

Exploration of Underexplored Chemical Transformations

The chemical scaffold of N-Cyclopropyl-4-nitropyridin-3-amine is ripe for the exploration of a variety of chemical transformations that have not been extensively reported for this specific molecule. Future research should focus on leveraging its inherent reactivity to generate diverse derivatives.

Key areas for exploration include:

Reduction of the Nitro Group: The nitro group is a versatile functional handle. Its reduction to an amino group would yield N4-cyclopropyl-pyridine-3,4-diamine, a key intermediate for the synthesis of fused heterocyclic systems such as imidazopyridines, which are known to possess diverse biological activities. nih.gov The selective reduction of the nitro group in the presence of the pyridine (B92270) ring is a well-established transformation. semanticscholar.org

Functionalization of the Pyridine Ring: The pyridine ring can be subjected to various C-H activation and functionalization reactions. Modern cross-coupling methodologies, such as Suzuki, Stille, and Buchwald-Hartwig reactions, could be employed to introduce aryl, heteroaryl, or alkyl substituents onto the pyridine core. nih.gov This would allow for the systematic exploration of the structure-activity relationship of novel derivatives.

Reactions involving the Amino Group: The secondary amine can be acylated, alkylated, or used in transition metal-catalyzed cross-coupling reactions to introduce further diversity. For instance, coupling with various carboxylic acids would generate a library of amide derivatives. nih.gov

Cyclopropyl (B3062369) Ring-Opening Reactions: The cyclopropyl group, while generally stable, can undergo ring-opening reactions under specific conditions, such as through radical pathways or transition metal catalysis. nih.govresearchgate.netchemrxiv.org Investigating these transformations could lead to novel scaffolds with interesting pharmacological profiles.

Transformation Potential Reagents and Conditions Potential Product Class Reference for Related Transformations
Nitro Group ReductionFe/HCl, H2/Pd-C, Sodium HydrosulfitePyridine-3,4-diamines nih.govsemanticscholar.org
Suzuki CouplingArylboronic acid, Pd catalyst, baseAryl-substituted pyridines nih.gov
Buchwald-Hartwig AminationAmine, Pd or Cu catalyst, baseAminated pyridine derivatives nih.gov
Amide CouplingCarboxylic acid, coupling agent (e.g., HATU, EDCI)N-acylated derivatives nih.gov
Photocatalytic Cycloadditionα,β-unsaturated carbonyls, lightN-arylaminocycloalkyl compounds chemrxiv.org

Application in Novel Synthetic Methodologies

This compound can serve as a valuable building block in the development of novel synthetic methodologies. Its multifunctional nature allows for its participation in a range of reactions, making it an attractive starting material for the synthesis of complex molecular architectures.

Future applications could include:

Multicomponent Reactions (MCRs): The presence of both a nucleophilic amine and an electrophilic (upon reduction) site makes this molecule an ideal candidate for MCRs. For example, the corresponding diamine derivative could be used in the Hantzsch pyridine synthesis or other condensation reactions to rapidly build molecular complexity. nih.gov

Fragment-Based Drug Discovery (FBDD): The relatively small and rigid structure of this compound makes it an excellent fragment for FBDD campaigns. It can be used to probe the binding pockets of various protein targets, with subsequent optimization of hits by growing the molecule from its reactive handles.

Development of Novel Heterocyclic Scaffolds: The strategic manipulation of the functional groups on this compound can lead to the synthesis of novel heterocyclic systems that are not readily accessible through other routes. This could involve intramolecular cyclization reactions following the functionalization of the amine or the pyridine ring.

Advanced Computational Approaches for Predictive Modeling

Computational chemistry offers powerful tools to predict the properties and reactivity of this compound and to guide experimental work.

Key computational approaches to be explored are:

Density Functional Theory (DFT) Calculations: DFT can be used to calculate the molecule's electronic structure, molecular orbital energies (HOMO/LUMO), and electrostatic potential. This information can provide insights into its reactivity in various chemical transformations and its potential for intermolecular interactions. Parameters such as dihedral angles between the rings can also be calculated to understand its conformational preferences. researchgate.net

Molecular Docking and Dynamics Simulations: To explore its potential as a bioactive molecule, docking studies can be performed against the crystal structures of various enzymes and receptors. This can help to identify potential biological targets and to predict binding modes. Subsequent molecular dynamics simulations can be used to assess the stability of the predicted protein-ligand complexes.

Quantitative Structure-Activity Relationship (QSAR): Once a series of derivatives with corresponding biological activity data is generated, QSAR models can be developed. These models can help to identify the key structural features that are important for activity and to predict the activity of new, unsynthesized compounds.

Diversification of In Vitro Biological Targets

The nitropyridine scaffold is present in a number of biologically active compounds. nih.gov Therefore, this compound and its derivatives represent a promising starting point for the discovery of new therapeutic agents.

Future research should focus on screening this compound and its analogues against a diverse range of biological targets, including:

Kinases: Nitropyridine derivatives have been reported as inhibitors of kinases such as Janus kinase 2 (JAK2) and glycogen (B147801) synthase kinase-3 (GSK3). nih.gov A focused library of this compound derivatives should be tested against a panel of kinases to identify potential inhibitors.

Tubulin: Some diarylamine derivatives containing a nitropyridine core have shown potent activity as inhibitors of tubulin polymerization, targeting the colchicine (B1669291) binding site. nih.gov The potential of this compound in this area warrants investigation.

Infectious Disease Targets: Nitropyridines have also been investigated for their antibacterial and antimalarial properties. nih.gov Screening against a panel of bacterial and parasitic targets could reveal new leads for the development of anti-infective agents.

Potential Biological Target Class Examples of Reported Activity for Related Compounds Reference
Protein KinasesJanus kinase 2 (JAK2) inhibitors, Glycogen synthase kinase-3 (GSK3) inhibitors nih.gov
Cytoskeletal ProteinsTubulin polymerization inhibitors nih.gov
Microbial Enzymes/PathwaysAntibacterial and antimalarial activity nih.gov

Integration with High-Throughput Screening for Novel Chemical Probes

This compound is an ideal candidate for inclusion in chemical libraries for high-throughput screening (HTS). Its unique structural features and synthetic tractability make it a valuable asset for the discovery of novel chemical probes to interrogate biological systems.

Strategies for its integration into HTS workflows include:

Library Synthesis: A diversity-oriented synthesis approach can be employed to generate a library of analogues with variations at the amine, the pyridine ring, and the nitro group (e.g., reduced to an amine).

Phenotypic Screening: The compound library can be screened in cell-based phenotypic assays to identify molecules that induce a specific cellular response. Hits from these screens can then be used to identify the underlying biological targets.

Development of Mechanistic Probes: N-cyclopropyl-N-alkylanilines have been utilized as mechanistic probes to study reaction mechanisms involving single electron transfer (SET) processes. nih.govresearchgate.net The unique electronic properties of this compound could be harnessed to develop novel probes for studying enzymatic reactions or other biological processes.

By pursuing these future research directions, the scientific community can fully unlock the potential of this compound as a versatile chemical entity with applications spanning from fundamental synthetic chemistry to the discovery of new medicines and biological tools.

Q & A

[Basic] What are the common synthetic routes for preparing N-Cyclopropyl-4-nitropyridin-3-amine?

The compound is typically synthesized via nucleophilic aromatic substitution or coupling reactions. For example, cyclopropanamine can react with halogenated pyridine derivatives in the presence of a base (e.g., cesium carbonate) and a copper catalyst (e.g., CuBr). A representative procedure involves dissolving 3-(4-iodo-3-methyl-1H-pyrazol-1-yl)pyridine in dimethyl sulfoxide, adding cyclopropanamine, and stirring at 35°C for 48 hours. The crude product is purified via chromatography, yielding ~17.9% of the target compound as a yellow solid .

[Basic] What characterization techniques are essential for confirming the structure of this compound?

Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR to confirm proton and carbon environments, respectively. For example, aromatic protons typically appear at δ 8.87 ppm in CDCl3_3 .
  • High-Resolution Mass Spectrometry (HRMS) : To verify molecular weight (e.g., m/z 215 [M+H]+^+) .
  • Melting Point Analysis : Provides physical property validation (e.g., 104–107°C) .

[Advanced] How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Contradictions in NMR or crystallographic data can arise from dynamic molecular behavior (e.g., tautomerism) or crystallographic disorder. To address this:

  • Use X-ray crystallography with software like SHELXL for refinement and ORTEP-3 for visualization .
  • Cross-validate with DFT calculations to predict NMR chemical shifts or optimize geometry .
  • Perform variable-temperature NMR to detect conformational changes .

[Advanced] What strategies improve the low yield (<20%) observed in current synthetic protocols?

Optimization approaches include:

  • Catalyst Screening : Test alternative Cu(I) or Pd-based catalysts to enhance coupling efficiency.
  • Solvent Effects : Replace DMSO with polar aprotic solvents (e.g., DMF, acetonitrile) to improve solubility .
  • Temperature Modulation : Increase reaction temperature (e.g., 60–80°C) to accelerate kinetics while monitoring decomposition.
  • Microwave-Assisted Synthesis : Reduce reaction time and improve yield via controlled heating .

[Advanced] How can researchers design biological activity assays for this compound derivatives?

For enzyme inhibition studies (e.g., acetylcholinesterase):

  • Use the Ellman method :
    • Prepare a substrate solution (acetylthiocholine iodide) and chromogen (DTNB).
    • Incubate the compound with the enzyme and substrate.
    • Measure absorbance at 412 nm to quantify thiocholine-DTNB adduct formation .
  • Validate results with dose-response curves and IC50_{50} calculations.

[Basic] What safety precautions are critical when handling this compound?

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of dust or vapors.
  • Emergency Protocols : For skin contact, rinse immediately with water for 15 minutes; seek medical attention if irritation persists .

[Advanced] How can analytical methods validate the purity of this compound?

  • High-Performance Liquid Chromatography (HPLC) : Use a C18 column with a UV detector (λ = 254 nm) and acetonitrile/water gradient.
  • Thin-Layer Chromatography (TLC) : Monitor reaction progress using silica plates and UV visualization.
  • Elemental Analysis : Confirm C, H, N composition within ±0.4% of theoretical values .

[Advanced] What computational tools assist in analyzing the crystal structure of this compound?

  • SHELX Suite : SHELXL refines atomic coordinates and thermal parameters using high-resolution X-ray data .
  • ORTEP-III : Generates publication-quality thermal ellipsoid plots to visualize molecular geometry .
  • Mercury CSD : Analyzes intermolecular interactions (e.g., hydrogen bonding, π-stacking) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.